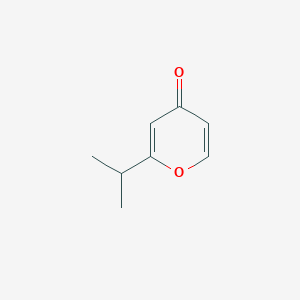

2-Propan-2-ylpyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

182616-37-1 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2-propan-2-ylpyran-4-one |

InChI |

InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |

InChI Key |

CPUXMBKSJPOEBS-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)C=CO1 |

Canonical SMILES |

CC(C)C1=CC(=O)C=CO1 |

Synonyms |

4H-Pyran-4-one,2-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Propan 2 Ylpyran 4 One and Analogues

Established Synthetic Pathways to Pyran-4-one Core Structures

The construction of the pyran-4-one ring system can be achieved through several reliable synthetic methodologies, including cyclization reactions, condensation approaches, and multi-component reactions.

Cyclization Reactions in Pyran-4-one Construction

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyran-4-ones. These reactions often involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or two new bonds.

One notable method is the silyl (B83357) enol ether Prins cyclization, which has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. This methodology involves the condensation of a hydroxy silyl enol ether with an aldehyde to yield substituted tetrahydropyran-4-ones. nih.gov The reaction is tolerant of various functional groups and allows for the formation of highly functionalized pyranone rings. nih.gov

Another approach involves the intramolecular rearrangement of δ-hydroxyalkynones, catalyzed by p-toluenesulfonic acid (pTsOH), to provide substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions. nih.gov

Condensation Approaches for Pyran-4-one Synthesis

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or an alcohol, are widely used in pyran-4-one synthesis.

Aldol (B89426) condensation is a classical and effective method. For instance, the synthesis of 2-tert-butyl-4H-pyran-4-one, a close analogue of 2-propan-2-ylpyran-4-one, can be achieved through aldol condensation reactions involving appropriately substituted aldehydes and ketones. smolecule.com Another variation is the decarboxylative condensation of β-keto acids with tert-butyl groups under acidic conditions, often facilitated by a catalyst like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), to form the pyranone structure. smolecule.com

Multi-component Reactions Leading to 4H-Pyran Derivatives

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs are employed for the synthesis of 4H-pyran derivatives.

A common MCR for 4H-pyran synthesis involves the one-pot reaction of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. researchgate.net The use of a green organocatalyst, such as naturally occurring sodium alginate, has been shown to be effective in promoting this reaction in water at room temperature, leading to good to excellent yields of 2-amino-3-cyano-4H-pyran derivatives. researchgate.net The catalyst can be easily separated and reused, highlighting the green credentials of this approach. researchgate.net

| Reaction Type | Key Features | Starting Materials | Products |

| Silyl Enol Ether Prins Cyclization | Diastereoselective, forms C-C and C-O bonds, creates quaternary centers. | Hydroxy silyl enol ether, aldehyde | cis-2,6-disubstituted tetrahydropyran-4-ones |

| Intramolecular Rearrangement | Metal-free, high regioselectivity, mild conditions. | δ-hydroxyalkynones | Substituted 2,3-dihydro-4H-pyran-4-ones |

| Aldol Condensation | Classic C-C bond formation. | Aldehydes, ketones | Pyran-4-one derivatives |

| Decarboxylative Condensation | Involves β-keto acids. | β-keto acids with tert-butyl groups | 2-tert-butyl-4H-pyran-4-one |

| Multi-component Reaction | One-pot synthesis, high efficiency. | Aldehyde, malononitrile, 1,3-dicarbonyl compound | 2-amino-3-cyano-4H-pyran derivatives |

Targeted Synthesis of this compound and Related Isopropyl Pyranones

The synthesis of this compound and its analogues requires specific strategies to introduce the isopropyl group at the desired position with high selectivity.

Strategic Introduction of the Propan-2-yl Moiety

The introduction of an isopropyl group at the C2 position of the pyran-4-one ring can be approached in several ways. One potential strategy is the use of a starting material that already contains the isopropyl group. For instance, a reaction analogous to the synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine, which involves reacting isopropylamidine with an alkyl acetoacetate, could potentially be adapted. This suggests that a β-diketone or a similar precursor bearing an isopropyl group could be a key starting material for a cyclization or condensation reaction to form the desired pyran-4-one.

Another viable approach is the use of organometallic reagents. While direct synthesis methods are not extensively documented, the use of Gilman reagents (lithium dialkylcuprates) in Michael additions to α,β-unsaturated carbonyl systems is a well-established method for introducing alkyl groups. smolecule.com This strategy could be applied to a suitable dihydropyran-4-one precursor to introduce the isopropyl group at the C2 position. For example, the addition of a lithium diisopropylcuprate to a 2,3-dihydro-4H-pyran-4-one could yield the desired 2-isopropyl substituted product.

Furthermore, the synthesis of the closely related 2-tert-butyl-4H-pyran-4-one has been reported, and the methods employed could likely be adapted for the synthesis of the 2-isopropyl analogue. smolecule.com These methods include decarboxylative condensation of a β-keto acid containing the tert-butyl group and aldol condensation strategies. smolecule.com By substituting the tert-butyl containing starting materials with their isopropyl counterparts, it should be feasible to synthesize this compound.

Regioselective Synthesis Considerations

When synthesizing unsymmetrically substituted pyran-4-ones, such as those with different substituents at the C2 and C6 positions, regioselectivity becomes a critical consideration. The choice of synthetic strategy and reaction conditions can significantly influence the final product distribution.

In multi-component reactions, the regioselectivity of the initial condensations and subsequent cyclization determines the final positions of the substituents. For instance, in the synthesis of 2-amino-3-cyano-4H-pyrans, the regiochemical outcome can be explained by density functional theory (DFT) analyses, which can help in understanding the reaction mechanism and predicting the major product. researchgate.net

In the case of stepwise syntheses, the order of introduction of substituents is crucial. For example, if starting with a pre-functionalized pyran-4-one, the existing substituent will direct the position of the incoming group. When building the ring from acyclic precursors, the nature of the starting materials and the reaction mechanism will dictate the regioselectivity. For instance, in the cyclization of a 1,3,5-triketone, the relative reactivity of the terminal carbonyl groups will determine which one participates in the cyclization to form the pyranone ring, thus defining the positions of the substituents.

Green Chemistry Approaches in Pyran-4-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyran-4-one derivatives to develop more environmentally benign and efficient methodologies. mjbas.comnih.gov These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave and ultrasound irradiation. mdpi.comscielo.br

One prominent green strategy is the use of multicomponent reactions (MCRs) in aqueous media. mdpi.comnanobioletters.comresearchgate.net MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. mjbas.com The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and readily available nature. mdpi.comnanobioletters.com For instance, the synthesis of various 4H-pyran derivatives has been successfully achieved in water, often with the aid of a catalyst to facilitate the reaction. mdpi.com

The application of ultrasound irradiation has emerged as a powerful tool in green synthesis. mdpi.comnih.gov Sonication can enhance reaction rates, improve yields, and often allows for milder reaction conditions. mdpi.comnih.gov In the synthesis of 4H-pyran derivatives, ultrasound has been shown to be effective in promoting reactions in aqueous media, leading to shorter reaction times and high yields of pure products. mdpi.comnanobioletters.comnih.gov This method avoids the need for hazardous organic solvents and often simplifies the work-up procedure. nanobioletters.com

Microwave-assisted synthesis is another energy-efficient technique that has been successfully employed for the one-pot synthesis of symmetrical 4H-pyran-4-ones. scielo.brmdpi.comscielo.br Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. scielo.brmdpi.com Solvent-free conditions can sometimes be employed in microwave-assisted synthesis, further enhancing the green credentials of the protocol. scielo.br

The development of reusable and eco-friendly catalysts is a cornerstone of green chemistry. nih.gov For the synthesis of pyran derivatives, various sustainable catalysts have been investigated, including heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. nih.gov For example, neodymium(III) oxide (Nd₂O₃) has been reported as a highly efficient and recyclable catalyst for the one-pot synthesis of 4H-pyran derivatives in an aqueous medium. mjbas.com The use of such catalysts minimizes waste and contributes to a more sustainable synthetic process. mjbas.comnih.gov

Table 1: Comparison of Catalytic Systems in Green Synthesis of 4H-Pyran Derivatives

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Neodymium(III) oxide (Nd₂O₃) | Aqueous medium | Reusable, highly efficient, short reaction time | mjbas.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aqueous ethanol | Mild conditions, high yields, eco-friendly | researchgate.net |

| None (ultrasound-assisted) | Water | Catalyst-free, short reaction time, high yields | mdpi.com |

| Polyphosphoric acid or Diphosphorous pentoxide (microwave-assisted) | Solvent-free | Rapid, efficient, solvent-free | scielo.br |

Precursor Chemistry and Intermediate Derivatization

Utility of this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. smolecule.com Its utility stems from the reactivity of the pyran-4-one ring system, which can be strategically modified to introduce a variety of functional groups. smolecule.com This compound is a precursor for the synthesis of fine chemicals, additives, and polymerization inhibitors. smolecule.com

A significant application of this compound is in the synthesis of N-heterocycles. smolecule.com Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of FDA-approved drugs containing such motifs. springernature.comnih.gov this compound can be utilized in asymmetric synthesis to produce structurally diverse piperidines, pyrrolidines, and azetidines. smolecule.com These reactions often employ tert-butanesulfinamide-mediated methods to achieve good diastereoselectivities. smolecule.com

Furthermore, this compound is employed in catalytic processes where it can act as a ligand or an intermediate to facilitate chemical transformations, thereby enhancing reaction rates and selectivity. smolecule.com For instance, it can be part of a catalytic system that promotes alkylation reactions. smolecule.com The compound is also used as an intermediate in the synthesis of various derivatives with potential biological activity for drug development. smolecule.com An example of its application is in the synthesis of 2-tert-butyl-4-methylphenol, a compound with wide industrial applications, through an alkylation reaction with p-cresol (B1678582) and tert-butyl alcohol using a deep eutectic solvent as an efficient and recyclable catalyst. smolecule.com

Derivatization Strategies for Functionalization

The functionalization of the this compound core can be achieved through various derivatization strategies, allowing for the introduction of diverse substituents and the modulation of its chemical and physical properties.

Alkylation Reactions: The pyran-4-one scaffold can be subjected to alkylation reactions to introduce alkyl groups at different positions on the ring. smolecule.com These reactions are typically carried out in the presence of a catalyst to facilitate the transformation. The resulting alkylated derivatives can serve as intermediates for the synthesis of a range of compounds. smolecule.com

Enamination Reactions: The functionalization of the pyran-4-one ring can be achieved via an enamination reaction at an active methyl group, if present on the scaffold. For the closely related compound, 2-(tert-butyl)-6-methyl-4H-pyran-4-one, enamination with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been reported. nih.gov This reaction introduces a vinylogous amide functionality, which can be a versatile handle for further transformations. nih.gov The reaction conditions for the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one have been optimized, with the use of N-methylimidazole as a base at elevated temperatures leading to the desired enamino-substituted 4-pyrone. nih.gov

Condensation Reactions: The carbonyl group of the pyran-4-one ring can undergo condensation reactions with various nucleophiles. For instance, condensation with aryl Grignard reagents can lead to the formation of tertiary alcohols. researchgate.net

The table below summarizes some derivatization strategies that have been applied to pyran-4-one systems, which are potentially applicable to this compound.

Table 2: Derivatization Strategies for Pyran-4-one Functionalization

| Derivatization Strategy | Reagents and Conditions | Functional Group Introduced | Potential Application | Reference |

|---|---|---|---|---|

| Alkylation | p-cresol, tert-butyl alcohol, deep eutectic solvent | Alkyl groups | Synthesis of fine chemicals | smolecule.com |

| Enamination | DMF-DMA, N-methylimidazole, heat | Enamino group | Intermediate for conjugated systems | nih.gov |

| Condensation | Aryl Grignard reagents | Tertiary alcohol | Synthesis of complex alcohols | researchgate.net |

Chemical Reactivity and Transformation of 2 Propan 2 Ylpyran 4 One

Electrophilic Aromatic Substitution on the Pyranone Ring

The 4-pyrone ring system, unlike true aromatic compounds such as benzene, does not readily undergo classical electrophilic aromatic substitution reactions. The presence of the electron-withdrawing carbonyl group and the ring oxygen deactivates the ring towards electrophilic attack. Instead of substitution at the carbon atoms, electrophiles like protons will preferentially attack the carbonyl oxygen.

Protonation at the carbonyl oxygen is a key initial step in acid-catalyzed reactions. This creates a stable cationic species, a hydroxypyrylium cation, which enhances the electrophilicity of the ring, particularly at the C-2, C-3, C-5, and C-6 positions, making it more susceptible to subsequent nucleophilic attack. youtube.com

While direct nitration or halogenation on the pyranone ring is not a typical reaction pathway due to the ring's deactivation, such transformations, if forced under harsh conditions, would be directed by the existing substituents. The precise regioselectivity for 2-propan-2-ylpyran-4-one is not extensively documented, but theoretical considerations suggest that electrophilic attack would be complex. nih.govwikipedia.org

Table 1: Electrophilic Reactions on the Pyranone Ring

| Electrophile | Reagent/Conditions | Site of Attack | Product Type |

| Proton (H⁺) | Strong Acid (e.g., H₂SO₄) | Carbonyl Oxygen | Hydroxypyrylium Salt |

| Nitronium Ion (NO₂⁺) | HNO₃ / H₂SO₄ | Not a facile reaction | Complex mixture / No reaction |

| Halogen (Br⁺, Cl⁺) | Br₂, Cl₂ / Lewis Acid | Not a facile reaction | Complex mixture / No reaction |

Nucleophilic Additions and Substitutions

In contrast to its resistance to electrophiles, the electron-deficient pyranone ring is highly susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (C-4) or, more commonly, engage in a conjugate (Michael) addition at the C-2 or C-6 positions.

Strong nucleophiles such as Grignard reagents and organolithium compounds are expected to add to the carbonyl group at C-4. pressbooks.publumenlearning.com This 1,2-addition would break the C=O π-bond, and upon acidic workup, would yield a tertiary alcohol, 4-hydroxy-4-substituted-2-propan-2-ylpyran.

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the carbonyl group to a secondary alcohol, forming 2-propan-2-yl-4-hydroxypyran. libretexts.orglibretexts.org

Nitrogen nucleophiles, such as primary and secondary amines, typically initiate a sequence of reactions beginning with a conjugate addition at the C-6 position. This is often followed by the opening of the pyranone ring and subsequent recyclization to form pyridin-4-one derivatives. researchgate.netmnstate.edu

Table 2: Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Site of Attack | Intermediate/Product |

| Hydride Ion | NaBH₄ or LiAlH₄ | C-4 (Carbonyl) | 4-Hydroxypyran derivative |

| Organometallics | Isopropylmagnesium bromide | C-4 (Carbonyl) | Tertiary alcohol at C-4 |

| Amines | Methylamine | C-6 (Conjugate Addition) | Leads to ring-opening and formation of N-methyl-4-pyridone |

Ring-Opening and Rearrangement Reactions

The pyranone ring is prone to opening under both basic and, in some cases, acidic conditions, particularly in the presence of nucleophiles. The most common mechanism involves a nucleophilic attack at the C-2 or C-6 position, which disrupts the conjugated system and leads to the cleavage of the C-O bond.

For instance, reaction with amines or hydroxylamine (B1172632) can lead to the formation of pyridones or isoxazole (B147169) derivatives, respectively, through a ring-opening/recyclization cascade. researchgate.net The initial Michael addition of the amine to the C-6 position forms an intermediate that undergoes ring opening to a 1,3,5-tricarbonyl-like species, which then cyclizes by condensing with the nitrogen nucleophile.

Strong bases like sodium hydroxide (B78521) can also induce ring-opening via hydrolysis, leading to the formation of a carboxylic acid after a series of steps. Such reactions highlight the latent 1,3,5-tricarbonyl nature of the 4-pyrone scaffold. google.com

Oxidation and Reduction Chemistry

The redox chemistry of this compound can be considered at two main sites: the pyranone ring and the isopropyl side chain.

Reduction: The pyranone ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) can reduce the double bonds within the ring to yield 2-propan-2-yltetrahydropyran-4-one. Under more forcing conditions, the carbonyl group can also be reduced to a methylene (B1212753) group (CH₂). As mentioned previously, selective reduction of the carbonyl group to a hydroxyl group is readily achieved with hydride reagents like NaBH₄. libretexts.orglumenlearning.com

Oxidation: The pyranone ring itself is generally resistant to oxidation due to its electron-deficient nature. However, the isopropyl side chain is a potential site for oxidation, as discussed in the next section. Oxidative ring-opening transformations have been developed for certain substituted 4-pyrones, for example, via epoxidation of a ring double bond followed by acid- or base-catalyzed opening, but this is highly dependent on the substitution pattern. acs.orgchemistrysteps.com

Chemo- and Regioselective Transformations of the Isopropyl Group

The isopropyl group attached at the C-2 position offers opportunities for selective transformations. The carbon atom of the isopropyl group directly attached to the pyranone ring is in a "benzylic-like" position. Intermediates such as radicals or carbocations at this position are stabilized by resonance with the pyranone ring system, making this site particularly reactive.

Benzylic-like Bromination: Using N-bromosuccinimide (NBS) with a radical initiator (like light or peroxide), it is possible to achieve selective bromination at the tertiary carbon of the isopropyl group. masterorganicchemistry.comchadsprep.com This reaction proceeds via a free-radical mechanism, where the stability of the resulting benzylic-like radical directs the regioselectivity of the halogenation. chemistrysteps.com

Benzylic-like Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl groups at benzylic-like positions. libretexts.org For the isopropyl group, this reaction would require the presence of at least one hydrogen on the benzylic-like carbon. The tertiary carbon of the isopropyl group has one such hydrogen. Vigorous oxidation is expected to cleave the C-C bonds of the isopropyl group, leading to a carboxylic acid at the C-2 position of the pyranone ring. masterorganicchemistry.comlibretexts.org

Table 3: Selective Reactions of the Isopropyl Group

| Reaction | Reagent/Conditions | Reactive Site | Expected Product |

| Radical Bromination | NBS, light/peroxide | Tertiary C-H of isopropyl group | 2-(2-Bromo-2-propyl)pyran-4-one |

| Side-Chain Oxidation | KMnO₄, heat | Tertiary C-H of isopropyl group | 4-Oxo-4H-pyran-2-carboxylic acid |

Theoretical and Computational Investigations of 2 Propan 2 Ylpyran 4 One

Quantum Chemical Calculations (e.g., DFT Studies) for Structural Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of molecules with high accuracy. For 2-Propan-2-ylpyran-4-one, DFT studies would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and reactivity.

A typical DFT study for structural elucidation would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) to solve the Schrödinger equation for the molecule. The output of such a calculation provides the lowest energy conformation of the molecule. For pyranone derivatives, DFT calculations have been successfully used to confirm and compare molecular structures. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation (Note: The following data is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311G* calculation.)*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | 1.35 Å |

| Bond Length | C4=O5 | 1.22 Å |

| Bond Length | C2-C(CH3)3 | 1.54 Å |

| Bond Angle | C2-C3-C4 | 120.5° |

| Bond Angle | O1-C2-C3 | 122.0° |

| Dihedral Angle | O1-C2-C3-C4 | 0.5° |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and manipulate molecular structures. A key aspect of this is conformational analysis, which investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the rotation around the single bond connecting the propan-2-yl group to the pyranone ring is of particular interest.

Table 2: Relative Energies of Key Conformers of this compound (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (C3-C2-C(propyl)-C(methyl)) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Staggered 1 | 60° | 0.00 | ~70% |

| Eclipsed 1 | 120° | 3.5 | ~5% |

| Staggered 2 | 180° | 0.20 | ~25% |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, theoretical studies could explore its reactivity in various chemical transformations, such as cycloaddition reactions, which are common for pyrone systems. researchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information helps to determine the most likely reaction pathway and predict the reaction kinetics. For instance, the Diels-Alder reaction of this compound with a dienophile could be modeled to understand its feasibility and regioselectivity.

Electronic Structure and Aromaticity Studies

The electronic structure of a molecule governs its chemical behavior. For this compound, computational studies can provide detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons.

Aromaticity is another important electronic property. While the pyran-4-one ring is not a classic aromatic system, it possesses a degree of cyclic conjugation. Computational methods can quantify the aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These studies would help to understand the electronic delocalization and stability of the pyranone ring in this specific compound. According to Hückel's rule, for a cyclic, planar molecule to be aromatic, it must have 4n+2 π electrons. libretexts.orgmasterorganicchemistry.com

Table 3: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on a hypothetical DFT calculation.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| NICS(0) (Ring Center) | -2.1 ppm |

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound and calculating the resulting changes in its reactivity, computational studies can establish structure-reactivity relationships. For instance, one could investigate how substituting the propan-2-yl group with other alkyl groups or introducing substituents at different positions on the pyranone ring affects the molecule's electronic properties and its reactivity in a specific reaction.

These studies often involve the calculation of reactivity descriptors, such as the Fukui functions, which indicate the most electrophilic and nucleophilic sites in a molecule. By correlating these descriptors with the calculated activation energies for a series of related reactions, a quantitative structure-reactivity relationship (QSRR) can be developed. This can provide valuable predictive models for designing new molecules with desired chemical properties.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. study.comlibretexts.org Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and the relative positions of hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Propan-2-ylpyran-4-one is expected to show distinct signals corresponding to the different chemical environments of its hydrogen atoms. The isopropyl group should produce two signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (-CH-). The pyranone ring protons at positions 3, 5, and 6 will exhibit signals in the olefinic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing carbonyl group and the ring oxygen. For comparison, the protons on the parent 4H-pyran-4-one ring appear at approximately 6.44 ppm (H5) and 7.83 ppm (H6). researchgate.netchemicalbook.com The substitution at the C2 position would shift the signals of the remaining ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. docbrown.info For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon (C4) is expected to have the largest chemical shift, typically in the range of 170-185 ppm for α,β-unsaturated ketones. researchgate.netlibretexts.org The carbons of the C=C double bonds (C2, C3, C5, C6) would appear between 115-155 ppm. researchgate.netlibretexts.org The carbons of the isopropyl group would be found in the aliphatic region, with the methine carbon appearing further downfield than the two equivalent methyl carbons. docbrown.info

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures like 4H-pyran-4-one and molecules containing isopropyl groups. researchgate.netdocbrown.info

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~153 |

| C3 | Doublet | ~120 |

| C4 | - | ~178 |

| C5 | Doublet-Doublet | ~118 |

| C6 | Doublet | ~155 |

| Isopropyl-CH | Septet | ~25-35 |

| Isopropyl-CH₃ | Doublet | ~10-15 |

Note: Predicted values are estimates based on related compounds and are subject to variation based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are essential. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings (typically through 2-3 bonds). libretexts.org For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also confirm the connectivity of the pyranone ring protons, showing correlations between H5 and H6, and between H3 and H5 (if any long-range coupling exists).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It would be used to definitively assign each proton signal to its corresponding carbon atom in the pyranone ring and the isopropyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations for this compound would include cross-peaks from the isopropyl methine proton to the C2 carbon of the pyranone ring and from the ring protons (H3 and H5) to the carbonyl carbon (C4). libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretch | 1650-1680 |

| C=C (alkene in ring) | Stretch | 1500-1650 |

| C-O-C (ether in ring) | Stretch | 1000-1300 |

| C-H (alkane & alkene) | Stretch | 2850-3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. libretexts.org

Upon ionization (e.g., by electron impact), the this compound molecule (C₈H₁₀O₂) would form a molecular ion [M]⁺•. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation of this molecular ion is predictable based on the stability of the resulting carbocations and neutral radicals. libretexts.orgchemguide.co.uklibretexts.org

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the isopropyl group and the pyranone ring, a common pathway for ketones, would result in a stable acylium ion.

Loss of alkyl groups: Fragmentation of the isopropyl side chain could lead to the loss of a methyl radical (CH₃•), resulting in a prominent [M-15]⁺ peak, or the loss of the entire isopropyl group as a radical or cation, leading to an [M-43]⁺ peak. libretexts.org

Ring cleavage: The pyranone ring itself can undergo fragmentation, potentially through a retro-Diels-Alder reaction or other complex rearrangements, yielding characteristic smaller ions.

| Ion | Proposed Structure | Predicted m/z |

| [M]⁺• | [C₈H₁₀O₂]⁺• | 138 |

| [M-CH₃]⁺ | [C₇H₇O₂]⁺ | 123 |

| [M-C₃H₇]⁺ | [C₅H₃O₂]⁺ | 95 |

| [C₃H₇]⁺ | [CH(CH₃)₂]⁺ | 43 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. researchgate.net For this compound, a reversed-phase HPLC method would be suitable for assessing its purity and performing quantitative analysis.

A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection would be accomplished using a diode-array detector (DAD) or a UV-Vis detector set at the maximum absorbance wavelength (λ_max) of the α,β-unsaturated carbonyl chromophore. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification when calibrated with a standard of known concentration. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for the analysis of volatile and semi-volatile compounds. libretexts.org

This compound, being a moderately polar and volatile compound, is well-suited for GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, as described in section 5.3, serves as a highly specific identifier, confirming the compound's identity. nih.gov The retention time from the gas chromatogram provides an additional layer of identification. This method is highly effective for confirming the presence of the target compound and identifying any volatile impurities. ibisscientific.com

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific X-ray crystallography data for the solid-state structure of this compound was found. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles determined by this method cannot be provided at this time.

Advanced Spectroscopic Techniques for Specialized Analyses

A thorough review of scientific literature did not yield specific experimental data from advanced spectroscopic techniques such as 2D NMR (COSY, HSQC, HMBC) or detailed mass spectrometry fragmentation analysis for this compound. Consequently, the detailed research findings and data tables for these specialized analyses as they pertain directly to this compound are not available.

While general principles of these techniques can be applied to predict likely spectral characteristics, the strict adherence to scientifically accurate and compound-specific data, as per the instructions, prevents the inclusion of hypothetical or generalized information.

Biogenesis and Natural Occurrence of Pyran 4 One Derivatives

Occurrence of Pyranones in Natural Products

Pyran-4-one derivatives are widely distributed in nature. researchgate.net The core structure is often embellished with various substituents, leading to a broad family of compounds with diverse properties. Notable examples include kojic acid, a fungal metabolite, and maltol, which is found in plants and also formed during the heating of carbohydrates. wikipedia.orgbluenectar.co.infoodadditives.netwikipedia.org

Kojic acid is primarily produced by several species of fungi, particularly Aspergillus oryzae, which is used in the fermentation of rice for products like sake and soy sauce. bluenectar.co.inwikipedia.orgthetallowcompany.co.za It is also found in fermented rice water and certain mushrooms, such as the shiitake variety. bluenectar.co.inbluenectar.co.in

Maltol is another prominent naturally occurring pyran-4-one. wikipedia.org It has been identified in the bark of larch trees, pine needles, chicory, and roasted malt, from which it derives its name. wikipedia.orgatamanchemicals.comscentspiracy.comodowell.com The compound is also formed during the roasting or baking of various foods, including bread, coffee, and cocoa, contributing to their characteristic sweet, caramel-like aroma. foodadditives.netatamanchemicals.com

Beyond these well-known examples, the pyranone ring is a key structural motif in many other natural products. nih.govmdpi.com For instance, 4-hydroxy-2-pyrones, a related class of compounds, have been isolated from bacteria, microbes, plants, and fungi. mdpi.com Simple derivatives like triacetic acid lactone and tetracetic acid lactone were first identified in Penicillium stipitatum. urfu.ru The fused pyran ring system is also a core component of numerous bioactive natural products, including many with marine origins. nih.govnih.gov

Proposed Biosynthetic Pathways for Pyran-4-ones

The biosynthesis of pyran-4-one derivatives in nature is complex and can occur through several pathways, with the polyketide pathway being one of the most significant. Polyketides are a large class of secondary metabolites derived from the repeated condensation of acetyl-CoA and malonyl-CoA units, a process mediated by polyketide synthase (PKS) enzymes.

For instance, labeling studies have indicated that the biosynthesis of kojic acid from glucose can proceed through at least two routes. A common pathway involves the action of dehydratase enzymes to convert glucose into kojic acid. wikipedia.org Pentoses can also serve as precursors in an alternative pathway. wikipedia.org

The formation of 4-hydroxy-2-pyrones like triacetic acid lactone and tetracetic acid lactone was pivotal in understanding polyketide formation pathways in nature. urfu.ru These simpler lactones are formed through the precise folding and cyclization of a polyketide chain assembled from acetate (B1210297) units. The specific PKS involved dictates the chain length and the pattern of cyclization, leading to different pyranone products.

While the general principles of polyketide synthesis are well-established, the specific enzymatic steps and intermediates for many pyran-4-one derivatives are still areas of active research. The diversity of pyranone structures found in nature suggests a corresponding diversity in the biosynthetic machinery, including the PKSs and tailoring enzymes that modify the initial pyranone scaffold.

Enzymatic Transformations and Degradation Pathways related to Pyranone Scaffolds

Once the basic pyranone scaffold is formed, it can undergo a variety of enzymatic transformations, leading to the vast diversity of derivatives found in nature. These "tailoring" reactions are catalyzed by enzymes such as oxidases, transferases, and reductases. These modifications can include hydroxylation, methylation, glycosylation, and acylation, which alter the compound's chemical properties and biological activity.

For example, kojic acid is known to chelate metal ions, particularly ferric ions (Fe³⁺), forming a bright red complex. wikipedia.org This property is linked to its biological function and its ability to inhibit enzymes that require metal cofactors, such as tyrosinase. nbinno.com The hydroxymethyl group of kojic acid is also a site for further chemical reactions. wikipedia.org

Degradation pathways for pyranones are less extensively studied than their biosynthesis. However, like most natural products, they are subject to metabolic breakdown by the producing organism or by other organisms in the environment. These pathways likely involve ring-opening reactions catalyzed by specific enzymes, breaking down the heterocyclic structure into smaller, more easily metabolized components. The ability of certain microorganisms to utilize pyranones as a carbon source points to the existence of dedicated enzymatic degradation pathways.

Isolation and Characterization from Natural Sources

The extraction and identification of pyran-4-one derivatives from their natural sources involve a combination of classical and modern analytical techniques. The specific protocol depends on the source material and the chemical properties of the target compound.

Isolation: The initial step typically involves the extraction of the compound from the biomass (e.g., fungal culture, plant material) using an appropriate solvent. Maltol, for instance, can be isolated from tree bark or needles or produced synthetically. atamanchemicals.comodowell.com Subsequent purification is usually achieved through various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating individual pyranones from complex mixtures. Other methods like column chromatography using silica (B1680970) gel are also commonly employed.

Characterization: Once a pure compound is isolated, its structure is elucidated using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for determining the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity of atoms and the substitution pattern on the pyranone ring.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further aiding in structure confirmation.

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule, such as the characteristic carbonyl (C=O) and hydroxyl (O-H) groups of pyranones.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated system within the pyranone ring.

The combination of these techniques allows for the unambiguous identification and characterization of known pyranones and the structural determination of novel derivatives discovered from natural sources.

Advanced Applications in Chemical Sciences

Utilization as Building Blocks in Complex Organic Synthesis

The pyran-4-one ring system is a well-established and valuable building block in the field of organic synthesis due to its inherent reactivity and functionality. mdpi.comumich.edu Pyran-2-ones, a related class, are also recognized as powerful precursors for a wide array of heterocyclic compounds. researchgate.net These scaffolds are susceptible to nucleophilic attack at several electrophilic centers, enabling diverse transformations. umich.edumdpi.comencyclopedia.pub The presence of conjugated double bonds and a carbonyl group within the pyranone structure enhances its chemical reactivity, allowing for a variety of reactions that make these compounds highly versatile in synthetic chemistry. researchgate.net

The reactivity of the pyranone nucleus allows it to undergo interesting rearrangement reactions when treated with various nucleophilic reagents, leading to the formation of new heterocyclic systems. researchgate.net For instance, 4-hydroxy-2-pyrones are polyfunctional molecules with several electrophilic and nucleophilic centers that facilitate their use in constructing biologically important pyrans, aromatics, polymers, and azaheterocycles through ring-opening or modification reactions. mdpi.comencyclopedia.pub The versatility of pyranones extends to their use in multicomponent reactions, which are efficient one-pot syntheses involving three or more starting materials. nih.gov The ability to functionalize the pyranone ring, for example through enamination of methyl groups, provides a straightforward pathway to new classes of conjugated pyrans. mdpi.com These derivatives serve as highly reactive substrates for subsequent transformations, leading to complex molecular architectures. mdpi.com

The pyran-2-one ring, in particular, is a structural feature found in a multitude of biologically active metabolites, making it an attractive target for synthesis and modification. researchgate.net Synthetic strategies often capitalize on the modularity of these building blocks to construct complex natural product motifs. nih.gov The development of efficient synthetic protocols for pyranone scaffolds, including microwave-assisted methods, has further expanded their utility for researchers. researchgate.net

Role in Materials Science (e.g., Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes)

The pyranone scaffold is of significant interest in materials science, particularly for applications in organic electronics. Pyranone derivatives have been successfully synthesized and investigated as emissive materials for energy-saving organic light-emitting devices (OLEDs). acs.orgnih.gov A series of donor-acceptor pyranones have been developed, demonstrating the potential of this class of compounds in solution-processed OLEDs. acs.orgnih.gov

Certain 2H-pyrone derivatives exhibit very strong fluorescence in the solid state, with light emission spanning a wide region of the visible spectrum from 447 to 630 nm. researchgate.netresearchgate.net This property is crucial for the development of next-generation display devices that require high brightness and a wide color range. researchgate.net The fluorescence of these compounds can be tuned by modifying their molecular structure. For example, modified pyran-containing DCJTB derivatives have been synthesized for use as red fluorescent dopants in multilayered OLEDs, achieving efficient red emissions. semanticscholar.org

The photophysical properties of pyranone derivatives are a key area of research. Some pyranones exhibit bright fluorescence in the solid state but weak or no emission in solution, a phenomenon that can be advantageous for certain applications. acs.orgnih.gov Furthermore, some derivatives display aggregation-induced emission behavior, where fluorescence is enhanced in aggregated states. acs.orgnih.gov These materials also tend to show good thermal stability, which is a critical factor for the longevity of electronic devices. acs.orgnih.govresearchgate.net

Below is a table summarizing the performance of selected pyranone-based OLEDs.

| Compound | Emission Color | CIE Coordinates | External Quantum Efficiency (EQE) |

| 6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | White | (0.29, 0.31) | 1.9% at 100 cd/m² |

| 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | White | (0.32, 0.32) | 1.2% at 100 cd/m² |

| Red 2 (DCJTB derivative) | Red | (0.63, 0.36) | 2.31 cd/A at 20 mA/cm² |

This data is compiled from research on various pyranone derivatives for OLED applications. acs.orgresearchgate.netsemanticscholar.org

Applications in Agrochemical and Industrial Chemistry as Intermediates

The pyranone framework is a privileged structural motif found in a variety of naturally occurring compounds and serves as a key intermediate in the chemical industry. researchgate.net The 4H-pyran moiety, in particular, has a vital role in the synthesis of proficient compounds in the agrochemical and pigment industries. researchgate.net For instance, 4H-pyran derivatives are easily accessible through various synthetic methods and have been explored for different biological activities, suggesting their potential as precursors for agrochemical development. nih.gov

Dehydroacetic acid, a pyran-2-one derivative, is considered an important precursor for the synthesis of a wide variety of heterocyclic compounds used in different industrial applications. researchgate.net Similarly, 4-hydroxy-2-pyrones are seen as a potential renewable feedstock for the chemical industry, highlighting a move towards sustainable chemistry. mdpi.comencyclopedia.pub The versatility of these compounds allows them to be transformed into a multitude of other chemicals, making them valuable intermediates.

The synthesis of 4H-pyran derivatives can often be achieved through efficient, high-yield, one-pot procedures, which is advantageous for industrial-scale production. nih.gov The development of such synthetic methodologies is crucial for the cost-effective manufacturing of fine chemicals derived from the pyranone core.

Pyranone Scaffolds in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules that are held together by non-covalent intermolecular forces. nih.gov The design of building blocks that can spontaneously self-assemble into larger, well-defined structures is a central theme in this field. nih.gov The pyranone scaffold, with its defined geometry and potential for functionalization with groups capable of forming hydrogen bonds, π-π stacking, or other non-covalent interactions, represents an attractive platform for the design of supramolecular assemblies.

The spontaneous arrangement of single building blocks into organized structures is governed by interactions such as hydrogen bonds and π-π stacking. nih.gov Pyranone-based molecules possess polar characteristics with different charged regions that can be exploited in the design of supramolecular structures. While direct research on 2-propan-2-ylpyran-4-one in supramolecular chemistry is not extensively documented, the principles of molecular self-assembly suggest its potential. The pyranone ring can be functionalized to introduce specific recognition sites that direct the assembly process.

The kinetically labile nature of some interactions used in self-assembly allows for "self-correction," where initially formed random structures can rearrange into the most thermodynamically stable, well-defined assembly. nih.gov Larger supramolecular structures often contain cavities capable of binding small guest molecules, leading to applications in host-guest chemistry, such as nanoscale reaction vessels or systems for selective encapsulation. nih.gov The dynamic behavior of these assemblies is crucial for their function and is an active area of research. nih.gov The development of pyranone-based building blocks could contribute to the creation of new functional supramolecular materials.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of pyran and pyranone derivatives is a central theme in organic chemistry, with a continuous drive towards methodologies that are not only high-yielding but also adhere to the principles of green chemistry. nih.govresearchgate.net Future research will focus on moving beyond traditional multi-step protocols, which often suffer from drawbacks like the use of toxic reagents and costly catalysts, towards more streamlined and environmentally benign approaches. mjbas.com

One-pot multicomponent reactions (MCRs) represent a significant area of development. nih.govjmaterenvironsci.com These reactions, where three or more reactants combine in a single step to form a complex product, offer inherent advantages in terms of atom economy, reduced waste, and operational simplicity. jmaterenvironsci.com For the synthesis of 2-propan-2-ylpyran-4-one analogues, MCRs involving key precursors like β-ketoesters, aldehydes, and active methylene (B1212753) compounds are being explored using sustainable and reusable catalysts. nih.govmjbas.com

The adoption of green reaction conditions is another critical trend. This includes the use of aqueous media, ionic liquids, or solvent-free reactions, often assisted by microwave or ultrasonic irradiation to accelerate reaction times and improve yields. researchgate.neteurekaselect.comnih.gov For instance, the synthesis of pyrano[2,3,d]pyrimidine derivatives, which share a structural relationship with functionalized pyranones, has been successfully demonstrated using green catalytic systems in aqueous media. jmaterenvironsci.com The development of similar protocols for this compound would represent a significant step towards sustainable production. Research into transition-metal-free thermal rearrangement approaches also presents a promising avenue for producing highly functionalized pyranones with high atom efficiency. acs.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants in a single pot. | High atom economy, reduced waste, rapid access to diverse derivatives. | nih.govjmaterenvironsci.com |

| Green Catalysis | Use of reusable catalysts (e.g., nanocatalysts, ionic liquids) in benign solvents. | Improved sustainability, lower environmental impact, catalyst recyclability. | nih.govmjbas.com |

| Microwave/Ultrasound-Assisted Synthesis | Application of non-conventional energy sources. | Drastically reduced reaction times, often improved yields. | eurekaselect.comnih.gov |

| Metal-Catalyzed Annulation | Use of transition metals (e.g., Pd, Ru) to construct the pyranone ring. | High regioselectivity and efficiency for complex structures. | nih.govresearchgate.net |

Exploration of Catalyst Systems for Pyranone Functionalization

While the synthesis of the pyranone core is crucial, the ability to selectively functionalize it is key to creating a diverse range of molecules with tailored properties. Future research is heavily invested in discovering novel catalyst systems that can activate and modify the this compound scaffold.

Transition metal catalysis remains a cornerstone of this exploration. Catalysts based on palladium, rhodium, and ruthenium have been shown to be effective for various transformations on heterocyclic systems. nih.govresearchgate.net A particularly promising area is the direct C-H activation of the pyranone ring. acsgcipr.org This strategy avoids the need for pre-functionalization (e.g., halogenation), making it a more atom-economical and efficient approach to introduce new C-C or C-heteroatom bonds. acsgcipr.org For example, palladium-catalyzed β-methylene C–H activation has been used for the dehydrogenation of carboxylic acids, a concept that could be adapted for the functionalization of alkyl side chains on the pyranone ring. nih.gov

Beyond traditional transition metals, organocatalysis and nanocatalysis are emerging as powerful alternatives. N-heterocyclic carbenes (NHCs), for instance, have been used to catalyze annulation reactions to form highly substituted 4H-pyrans. organic-chemistry.org Similarly, various nanocatalysts, including magnetic nanoparticles and metal oxides, have demonstrated high efficiency in promoting the synthesis of pyran derivatives under green conditions, offering advantages like high stability, easy recovery, and reusability. nih.govresearchgate.net The development of bifunctional catalysts, which can promote multiple reaction steps in a cascade sequence, is also a key target for creating complex pyranone-based molecules in a single operation. acs.org

| Catalyst Type | Example Reaction | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium Complexes | C-H Activation/Cross-Coupling | Direct arylation or alkylation of the pyranone ring. | nih.govnih.gov |

| Ruthenium Complexes | Cascade [3+2+1] Cycloaddition | Novel synthesis of the core ring structure with diverse substituents. | acs.orgresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | [3+3] Annulation Reactions | Metal-free synthesis of highly substituted pyranone analogues. | organic-chemistry.org |

| Magnetic Nanocatalysts | Multicomponent Synthesis | Efficient, green synthesis of derivatives with easy catalyst separation. | nih.gov |

| Lewis Acids (e.g., Sc(OTf)₃) | Prins Cyclization | Stereoselective synthesis of complex fused-ring systems. | nih.gov |

Advanced Computational Prediction of Reactivity and Properties

The integration of computational chemistry into the research workflow is revolutionizing how molecules are designed and studied. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), are set to play a pivotal role in predicting its chemical behavior and guiding experimental efforts. icrc.ac.ir

DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of pyranone derivatives. rsc.orgscifiniti.com Researchers can model reaction mechanisms to understand the viability of new synthetic routes and predict the regioselectivity of functionalization reactions. rsc.org For example, by calculating the energies of transition states and intermediates, the most favorable reaction pathways can be identified before any experiments are conducted in the lab, saving significant time and resources. mdpi.com

Furthermore, computational tools can predict a wide range of molecular properties. Global and local reactivity descriptors, derived from conceptual DFT, can identify the most nucleophilic and electrophilic sites on the this compound molecule, guiding the design of selective chemical modifications. scifiniti.commdpi.com Spectroscopic properties (e.g., IR, Raman, NMR) can also be calculated and compared with experimental data to confirm molecular structures. scifiniti.commdpi.com This predictive power is invaluable for the in silico design of new pyranone derivatives with specific electronic or optical properties for materials science applications. icrc.ac.ir

| Property | Computational Method | Significance in Research | Reference |

|---|---|---|---|

| Geometric Structure & Stability | DFT Geometry Optimization | Confirmation of molecular structure and relative stability of isomers. | mdpi.com |

| Reaction Mechanisms & Barriers | Transition State Theory, DFT | Understanding reaction feasibility and predicting product outcomes. | rsc.orgmdpi.com |

| Electronic Properties (HOMO-LUMO) | DFT, TD-DFT | Predicting electronic transitions, color, and photochemical reactivity. | icrc.ac.irscifiniti.com |

| Reactivity Indices (Fukui functions) | Conceptual DFT | Identifying reactive sites for electrophilic/nucleophilic attack. | mdpi.com |

| Spectroscopic Signatures | DFT (Vibrational/NMR calculations) | Aiding in the structural elucidation of new compounds. | scifiniti.com |

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The demand for large libraries of compounds for screening and materials discovery has spurred the development of high-throughput synthesis platforms. Integrating flow chemistry and automation is a key future direction for the rapid synthesis and optimization of this compound derivatives. springerprofessional.de

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. mdpi.comgalchimia.com These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous intermediates, and straightforward scalability. mdpi.commdpi.com For the synthesis of pyranone libraries, a flow setup can allow for the rapid variation of reactants and catalysts, generating a large number of distinct analogues in a short period. uc.pt This approach is particularly well-suited for multistep sequences, as intermediates can be generated and passed directly to the next reactor without isolation and purification. mdpi.comuc.pt

Coupling flow reactors with automated control systems and in-line analytical techniques (e.g., HPLC, MS) enables the creation of self-optimizing platforms. researchgate.net Such systems can autonomously explore a wide range of reaction conditions to identify the optimal parameters for yield and purity, accelerating the discovery of efficient synthetic protocols. researchgate.net This technology will be instrumental in building diverse libraries of this compound derivatives for high-throughput screening in materials science and other fields. researchgate.netnih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. | mdpi.com |

| Safety | Higher risk with exothermic reactions or hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. | springerprofessional.de |

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the system for a longer duration. | galchimia.com |

| Throughput | Sequential, slower for library synthesis. | Ideal for rapid, automated library generation and optimization. | researchgate.netresearchgate.net |

| Integration | Difficult to integrate multiple steps without isolation. | Facilitates multistep synthesis and in-line purification/analysis. | mdpi.comuc.pt |

Design of Next-Generation Pyranone-Based Materials

The inherent structural and electronic features of the pyranone ring make it an attractive building block for the design of novel functional materials. Future research will focus on leveraging the this compound scaffold to create materials with tailored optical, electronic, and physical properties.

One promising area is the development of organic fluorophores. The conjugated π-system of the pyranone core can be modified through strategic functionalization to tune its absorption and emission wavelengths. Domino reactions starting from versatile intermediates have been shown to produce pyranone and naphthalene (B1677914) fluorophores. acs.org By attaching different electron-donating or electron-withdrawing groups to the this compound ring, researchers could design a new class of fluorescent dyes for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Furthermore, the pyranone structure can serve as a monomer for the synthesis of advanced polymers. The presence of reactive sites on the ring or its substituents allows for various polymerization strategies. For example, functional groups could be introduced that are amenable to polymerization techniques like ring-opening polymerization or cross-coupling polymerization. The resulting pyranone-containing polymers could exhibit unique properties, such as high thermal stability, specific photophysical characteristics, or the ability to coordinate with metal ions, making them suitable for applications ranging from specialty plastics to components in electronic devices. The synthesis of ladder-type heteroacenes containing fused ring systems demonstrates the potential for creating rigid, conjugated materials with interesting electronic properties. acs.org

| Material Class | Design Principle | Potential Applications | Relevant Concepts |

|---|---|---|---|

| Fluorescent Dyes | Tuning the HOMO-LUMO gap via substitution on the pyranone ring. | Bio-imaging, chemical sensors, organic electronics (OLEDs). | acs.org |

| Conjugated Polymers | Polymerization through functional handles on the pyranone monomer. | Organic photovoltaics, field-effect transistors, conductive plastics. | acs.org |

| Coordination Polymers | Using the carbonyl and ether oxygens as metal-binding sites. | Catalysis, gas storage, molecular magnetism. | - |

| Bioactive Scaffolds | Serving as a core for synthesizing complex molecules. | Development of new pharmaceuticals and agrochemicals. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.